
2-Fluoro-5-methylbenzyl alcohol
Overview
Description
2-Fluoro-5-methylbenzyl alcohol (CAS: 64977-30-6) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol (derived from substituent contributions). Structurally, it features a fluorine atom at the 2-position and a methyl group at the 5-position on the benzyl alcohol backbone. This compound is commercially available in quantities ranging from 100 mg to 25 g, with pricing scaling accordingly (e.g., 1 g = €127.00) .
The fluorine atom enhances electronegativity and influences hydrogen-bonding interactions, while the methyl group contributes steric bulk and lipophilicity. These properties make it distinct from non-fluorinated or differently substituted benzyl alcohols.
Preparation Methods
2-Fluoro-5-methylbenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 2-fluoro-5-methylbenzaldehyde using lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O), followed by the addition of ethyl acetate (AcOEt) and aqueous sodium hydroxide (NaOH) . This multistep reaction yields the desired alcohol with high purity.
Chemical Reactions Analysis
2-Fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Fluoro-5-methylbenzyl alcohol serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions. It acts as a substrate in biochemical assays, helping to elucidate enzyme mechanisms and kinetics.
- Cellular Processes : It influences cellular signaling pathways, gene expression, and metabolism. Its interaction with biomolecules can lead to significant cellular effects, such as free radical formation and nucleophilic substitution reactions.
Medicine
- Drug Development : Due to its unique chemical properties, this compound is employed in developing new therapeutic agents. Its structural characteristics may enhance the efficacy of drug candidates targeting various diseases .
- Antiviral and Antitumor Research : Fluorinated compounds, including derivatives of this compound, are being explored for their therapeutic potential against viral infections and cancer. For example, fluorinated nucleosides have shown promise in clinical trials for treating conditions like HIV and COVID-19 .
Industry
- Specialty Chemicals Production : The compound is used in producing specialty chemicals, polymers, and resins. Its reactivity allows it to be incorporated into various industrial applications.
Case Study 1: Antiviral Drug Development
A study highlighted the role of fluorinated nucleosides derived from similar compounds in developing antiviral therapies. Researchers demonstrated that these compounds could inhibit viral replication effectively while maintaining low toxicity levels .
Case Study 2: Enzyme Kinetics
In biochemical assays, this compound was used to study cytochrome P450 enzymes' activity. The compound's ability to participate in oxidation reactions provided insights into enzyme mechanisms and potential drug interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity . These transformations enable the compound to participate in diverse chemical processes and biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in 2-fluoro-5-methoxybenzyl alcohol enhances hydrogen-bonding capacity compared to the methyl group in the target compound . Conversely, nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase acidity and reduce electron density on the aromatic ring .
- Steric Effects : Bromine substitution (2-bromo-5-fluoro derivative) introduces steric hindrance, making it suitable for Suzuki-Miyaura coupling reactions .
Biological Activity
2-Fluoro-5-methylbenzyl alcohol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the benzyl ring significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been investigated for its ability to interact with various enzymes. For instance, it can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways in cells .
- Receptor Binding : The structural features allow it to bind to specific receptors, potentially modulating signaling pathways involved in various physiological processes .
- Radical Reactions : Recent studies have shown that this compound can participate in radical reactions, which may lead to the formation of biologically active metabolites .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
- Alkylation : Methylation at the 5-position often employs alkylation techniques using methyl halides.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Case Study 1: Antimicrobial Activity
A study assessing the antimicrobial properties of various substituted benzyl alcohols found that this compound exhibited significant activity against certain strains of bacteria, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be lower than that of many common antibiotics, indicating its efficacy .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of specific enzymes revealed that this compound could effectively inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs, highlighting its importance in drug interaction studies .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C9H11F | Antimicrobial, Enzyme inhibitor | Effective against specific bacterial strains |
Benzyl alcohol | C7H8O | Antimicrobial, Solvent | Less potent than fluorinated analogs |
4-Chloro-2-fluorobenzyl alcohol | C8H8ClF | Moderate antimicrobial activity | Similar structure with different halogen |
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSKKLMCXORGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496843 | |
Record name | (2-Fluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-30-6 | |
Record name | (2-Fluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-5-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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